[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[2-(furan-2-yl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYUKFRLLCUUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, structure, and biological activity of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous toluene. This reaction pathway ultimately leads to the formation of the desired thiazole derivative. The molecular structure features a furan ring substituted at the 2-position with an anilide, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance:
- Gram-positive bacteria : Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus.
- Gram-negative bacteria : The compound showed MIC values of 2.33 to 156.47 µM against Escherichia coli and 11.29 to 77.38 µM against Salmonella typhi.
- Fungal strains : Effective against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazole derivatives has been documented extensively. For example, certain synthesized derivatives have shown promising activity against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Derivative A | NCI-H522 (Lung) | 0.06 |
| Derivative B | MCF7 (Breast) | 0.10 |
| Derivative C | HT29 (Colon) | 2.50 |
These results indicate that modifications on the thiazole scaffold can enhance anticancer efficacy, making it a valuable target for further research .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases. This property is attributed to its ability to enhance antioxidant enzyme activities in biological systems .
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated various thiazole derivatives, including this compound, revealing that structural modifications significantly influenced their antimicrobial potency against both bacterial and fungal pathogens .
- Anticancer Evaluation : Another research focused on the anticancer activities of thiazole derivatives demonstrated that specific substitutions on the thiazole ring could lead to enhanced selectivity and potency against cancer cell lines like MCF7 and HT29 .
- Antioxidant Assessment : A study assessing the antioxidant properties highlighted that certain derivatives showed superior activity in scavenging DPPH radicals compared to standard antioxidants like ascorbic acid .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : [2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds that are essential in drug development and materials science.
- Reactivity Studies : The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitutions. For instance, it can be oxidized to form sulfoxides or sulfones, which are valuable intermediates in organic synthesis.
Biological Applications
-
Antimicrobial Activity : Research has indicated that derivatives of thiazole compounds exhibit significant antibacterial and antifungal properties. Studies have shown that this compound can inhibit the growth of specific pathogens by disrupting their metabolic pathways.
Pathogen Inhibition Concentration (µg/mL) E. coli 25 S. aureus 15 C. albicans 30 - Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with cell membrane integrity and inhibition of key metabolic enzymes.
Medicinal Chemistry
- Potential Therapeutic Agent : Ongoing research is exploring the potential of this compound in treating various diseases, particularly viral infections. Its structural similarity to known antiviral agents suggests it may possess similar efficacy.
Case Studies
Several studies have documented the applications of this compound:
- Antiviral Research : A study published in Nature explored the compound's efficacy against HIV by analyzing its interaction with viral proteins. Results indicated that certain derivatives could inhibit viral replication effectively .
- Antimicrobial Efficacy : In a comparative study on various thiazole derivatives, this compound was found to be one of the most potent compounds against Gram-positive bacteria .
- Synthetic Pathways : Research has detailed synthetic routes for producing this compound efficiently, emphasizing its scalability for industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thiazole-methanamine scaffold but differ in substituents at the thiazole 2-position. Key comparisons include:
Table 1: Structural and Functional Comparison of Thiazole-Methanamine Derivatives
Key Findings
Biological Activity :
- The phenylthiazole-methanamine scaffold (e.g., [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine) demonstrated significant RNA-binding activity in NMR-based screens, suggesting its utility in targeting nucleic acids .
- Halogenated derivatives (e.g., 4-chlorophenyl) may enhance target affinity through halogen bonding, a feature exploited in kinase inhibitors and antimicrobial agents .
Synthetic Accessibility: Derivatives with furan or thiophene substituents (e.g., ) are synthesized via Suzuki-Miyaura coupling or Hantzsch thiazole cyclization, with yields ranging from 52–74% . Aminomethyl functionalization is typically achieved through reductive amination or nucleophilic substitution .
Structural Insights :
- Crystallographic data for these compounds are sparse, but computational modeling (e.g., SHELX programs) could predict hydrogen-bonding patterns and packing efficiencies .
Research Implications
The thiazole-methanamine scaffold is a promising candidate for fragment-based drug discovery (FBDD) , particularly in targeting RNA or protein interfaces. The furan-substituted variant offers a balance of polarity and compactness, making it suitable for central nervous system (CNS) drug development. Future studies should explore:
- In vitro binding assays to quantify affinity differences between furan and phenyl analogs.
- ADMET profiling to correlate substituent effects with pharmacokinetic properties.
- Co-crystallization with biological targets to elucidate binding modes.
Preparation Methods
Thiazole Ring Construction
The 1,3-thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis or related cyclization methods. This involves the condensation of α-haloketones with thioamides or thiourea derivatives.
Typical Reaction:
α-Haloketone (bearing the furan substituent) reacts with thiourea under reflux conditions to afford the thiazole ring.Example:
2-(Furan-2-yl)acetyl chloride or 2-(furan-2-yl) α-haloketone is reacted with thiourea to yield the 2-(furan-2-yl)-1,3-thiazole intermediate.
Introduction of the Methanamine Group at the 4-Position
Functionalization at the 4-position of the thiazole ring with a methanamine group can be achieved by:
Halogenation at the 4-position:
The 4-position of the thiazole ring is halogenated (commonly brominated) to form 4-bromothiazole derivatives.Nucleophilic Substitution:
The halogen is displaced by nucleophilic substitution with a suitable amine source, such as aminomethyl reagents or ammonia derivatives, to install the methanamine group.Reduction of Precursor Groups:
Alternatively, the 4-position may be functionalized initially with a formyl or carboxyl group, which can be reduced or converted into the methanamine via reductive amination or related transformations.
Representative Synthetic Route from Literature
A representative synthesis based on selective Suzuki coupling and amine substitution reactions is as follows (adapted from related heterocyclic syntheses involving thiazole and furan moieties):
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of α-haloketone | Starting from furan-2-carbaldehyde, halogenation | 2-(Furan-2-yl) α-haloketone |
| 2 | Hantzsch thiazole synthesis | Reaction with thiourea under reflux in ethanol | 2-(Furan-2-yl)-1,3-thiazole |
| 3 | Halogenation at 4-position | Bromination with N-bromosuccinimide (NBS) | 4-bromo-2-(furan-2-yl)thiazole |
| 4 | Nucleophilic substitution | Reaction with aminomethyl reagent (e.g., aminomethyl chloride) | 4-(aminomethyl)-2-(furan-2-yl)thiazole (target compound) |
This route allows for good regioselectivity and yields of the target amine-substituted thiazole.
Alternative Synthetic Approaches
Suzuki Coupling-Based Methods
Some advanced syntheses utilize Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents selectively on the thiazole ring:
- Starting from 4,5-dibromo-thiazole derivatives, selective Suzuki coupling at the 2-position with furan-2-ylboronic acid can introduce the furan ring.
- Subsequent substitution at the 4-position with aminomethyl groups via nucleophilic displacement or reductive amination yields the target compound.
This method offers flexibility in modifying substituents and is supported by selective coupling temperature control, as demonstrated in related heterocyclic syntheses.
Reductive Amination
If a 4-formyl-2-(furan-2-yl)thiazole intermediate is available, reductive amination with ammonia or primary amines under reducing conditions (e.g., sodium cyanoborohydride) can directly provide the methanamine functionality at the 4-position.
Characterization and Purity Assessment
The synthesized this compound is typically characterized by:
Mass Spectrometry (MS):
Confirms molecular weight and purity.Elemental Analysis:
Validates the composition.
Summary Table of Preparation Methods
Research Findings and Notes
- Selective functionalization of the thiazole ring is critical for high yields and purity.
- Suzuki coupling reactions offer versatility for introducing various heteroaryl groups, including furan, with good selectivity and mild conditions.
- The choice of amine source and reaction conditions for nucleophilic substitution or reductive amination influences the final product's purity and yield.
- Protective groups (e.g., BOC) may be used during synthesis to prevent side reactions, especially when multifunctional amines are involved.
- The synthetic methods are adaptable for analog synthesis, enabling structure-activity relationship studies in medicinal chemistry.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing [2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to confirm the structure, focusing on the furan (δ 6.3–7.4 ppm) and thiazole (δ 7.5–8.2 ppm) proton environments. Transverse relaxation (T2) measurements can assess binding interactions with biomolecules (e.g., RNA) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding and graph-set analysis (e.g., Etter’s rules) can elucidate crystal packing patterns .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Thiazole Ring Formation : React furan-2-carbaldehyde with thiourea derivatives under acidic conditions to form the thiazole core. Subsequent functionalization via reductive amination introduces the methanamine group .
- Optimization Steps : Use fragment-based virtual screening (FBVS) to select scaffolds from libraries like ZINC. Structural analogs (e.g., phenylthiazole derivatives) can guide synthetic modifications .
Q. What biological targets or activities are associated with this compound?
- Methodological Answer :
- RNA Binding : NMR-based screening identified this compound as a hit for RNA interaction, with T2 relaxation changes indicating binding affinity .
- Antimicrobial Potential : Similar thiazole derivatives exhibit activity against bacterial/fungal targets via enzyme inhibition (e.g., cytochrome P450) .
Advanced Research Questions
Q. How can computational methods optimize derivatives of this compound for enhanced bioactivity?
- Methodological Answer :
- Fragment-Based Virtual Screening (FBVS) : Screen 230M-compound libraries (e.g., ZINC) to prioritize derivatives with modified substituents (e.g., chloro, methyl groups). Molecular docking can predict binding modes to RNA or enzymes .
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with biological activity to guide synthesis .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?
- Methodological Answer :
- Twinned Data : Use SHELXL for high-resolution refinement of twinned crystals. Validate hydrogen bonding networks with SHELXPRO .
- Disorder Handling : Apply restraints (e.g., DFIX, SIMU) to manage furan/thiazole ring disorder. Compare geometric parameters (e.g., bond lengths) to Cambridge Structural Database (CSD) entries .
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?
- Methodological Answer :
- Replication Studies : Synthesize analogs with systematic substituent variations (e.g., halogenation at furan C5) to isolate electronic vs. steric effects .
- Statistical Analysis : Apply multivariate regression to distinguish confounding variables (e.g., solubility vs. binding affinity) .
Q. What role do hydrogen bonding patterns play in the crystal packing of this compound?
- Methodological Answer :
- Graph-Set Analysis : Classify hydrogen bonds (e.g., N–H⋯S, O–H⋯N) into motifs (chains, rings) using Etter’s formalism. Compare with similar thiazole derivatives to predict stability .
- Thermodynamic Stability : Calculate lattice energies (e.g., PIXEL method) to assess contributions from hydrogen bonds vs. van der Waals interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
